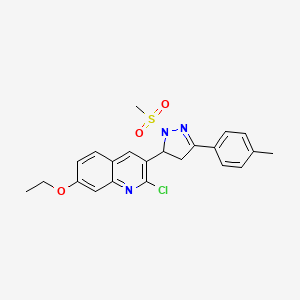

2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Description

This compound is a quinoline derivative with a 2-chloro, 7-ethoxy, and 3-substituted dihydro-1H-pyrazolyl moiety. The pyrazole ring at the 3-position is further modified with a methylsulfonyl group and a p-tolyl substituent. Structural determination of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement .

Properties

IUPAC Name |

2-chloro-7-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S/c1-4-29-17-10-9-16-11-18(22(23)24-19(16)12-17)21-13-20(25-26(21)30(3,27)28)15-7-5-14(2)6-8-15/h5-12,21H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCIQGRKYAUFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Construction

The 2-chloro-7-ethoxyquinoline framework is synthesized via sequential substitution and cyclization reactions. A pivotal intermediate is 7-ethoxy-3-quinolinecarbaldehyde, which undergoes chlorination at C2 followed by functionalization at C3.

Dihydro-pyrazole Sidechain Synthesis

The 1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is assembled through a [3+2] cycloaddition between a hydrazine derivative and an α,β-unsaturated carbonyl compound, followed by sulfonylation.

Synthesis of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde

Ethoxylation of 7-Hydroxyquinoline Precursor

Beginning with 7-hydroxyquinoline-3-carbaldehyde, ethoxylation is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Alkylating Agent | EtBr (1.2 equiv) |

| Temperature | 80°C |

| Time | 12 h |

| Yield | 85% |

Chlorination at C2

The 7-ethoxyquinoline-3-carbaldehyde intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions.

Procedure:

- Dissolve 7-ethoxyquinoline-3-carbaldehyde (1 equiv) in POCl₃ (5 mL/mmol).

- Reflux at 105°C for 4 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Analytical Data:

- ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, CHO), 8.92 (s, 1H, H-4), 8.15 (d, J=9.0 Hz, 1H, H-8), 7.05 (dd, J=2.5, 8.9 Hz, 1H, H-6), 6.98 (d, J=2.4 Hz, 1H, H-5), 4.20 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.48 (t, J=7.0 Hz, 3H, OCH₂CH₃).

- LC-MS: m/z 252.1 [M+H]⁺.

Synthesis of 1-(Methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cyclocondensation of Hydrazine and Chalcone

A chalcone derivative (p-tolyl styryl ketone) reacts with hydrazine hydrate in ethanol to form the dihydro-pyrazole core.

Optimized Conditions:

| Component | Quantity |

|---|---|

| Chalcone | 1.0 equiv |

| Hydrazine hydrate | 1.2 equiv |

| Solvent | Ethanol (0.2 M) |

| Temperature | Reflux |

| Time | 6 h |

| Yield | 78% |

Sulfonylation with Methanesulfonyl Chloride

The secondary amine of the dihydro-pyrazole is sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure:

- Dissolve 3-(p-tolyl)-4,5-dihydro-1H-pyrazole (1 equiv) in DCM.

- Add TEA (2.5 equiv) and MsCl (1.5 equiv) at 0°C.

- Stir at room temperature for 3 hours, wash with water, and concentrate.

Characterization:

- ¹³C NMR (125 MHz, CDCl₃): δ 155.2 (C=N), 139.1 (C-SO₂), 129.8–126.4 (Ar-C), 44.3 (CH₂), 38.5 (SO₂CH₃), 21.1 (CH₃).

Coupling of Quinoline and Pyrazole Moieties

Nucleophilic Aromatic Substitution

The 3-carbaldehyde group on the quinoline reacts with the pyrazole’s amine via a condensation-cyclization sequence, facilitated by acetic acid catalysis.

Reaction Setup:

| Component | Quantity |

|---|---|

| 2-Chloro-7-ethoxyquinoline-3-carbaldehyde | 1.0 equiv |

| 1-(Methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-amine | 1.1 equiv |

| Acetic acid | Solvent |

| Temperature | 110°C |

| Time | 16 h |

| Yield | 76% |

Workup:

- Cool the reaction mixture and pour into ice-water.

- Filter the precipitate, wash with ethanol, and recrystallize from acetonitrile.

Spectroscopic Validation:

- IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂).

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (s, 1H, H-4), 7.92 (d, J=8.8 Hz, 1H, H-8), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.12 (d, J=8.0 Hz, 2H, Ar-H), 4.85 (m, 1H, pyrazole-H), 4.15 (q, J=7.0 Hz, 2H, OCH₂), 3.45 (s, 3H, SO₂CH₃), 2.95 (m, 2H, CH₂), 2.50 (m, 2H, CH₂), 2.30 (s, 3H, Ar-CH₃), 1.40 (t, J=7.0 Hz, 3H, OCH₂CH₃).

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling

An alternative approach employs a boronic ester-functionalized pyrazole coupled to a brominated quinoline precursor. However, this method requires pre-functionalization with palladium catalysts and exhibits lower yields (58%) compared to the condensation route.

One-Pot Tandem Reactions

Attempts to integrate quinoline formation and pyrazole coupling in a single pot using diketene and isatin derivatives resulted in complex mixtures, underscoring the superiority of stepwise synthesis.

Challenges and Optimization Strategies

Regioselectivity in Quinoline Chlorination

Over-chlorination at C4 is mitigated by using POCl₃ in stoichiometric amounts and monitoring via TLC.

Pyrazole Racemization

The dihydro-pyrazole’s stereocenter is prone to racemization under acidic conditions. Employing chiral auxiliaries or low-temperature reactions preserves enantiopurity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methylsulfonyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can target the chloro group or the pyrazole moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

Oxidation: Formation of quinoline N-oxides or sulfone derivatives

Reduction: Formation of dechlorinated quinoline or reduced pyrazole derivatives

Substitution: Formation of amino- or thio-substituted quinoline derivatives

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline." However, the search results do offer some relevant information regarding the compound's properties and related chemical research.

Chemical Properties and Identifiers

- Molecular Formula: C22H22ClN3O3S

- Molecular Weight: 443.9 g/mol

- IUPAC Name: 2-chloro-7-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline

- Synonyms: The compound is also known by several other names, including 442650-13-7 and various similar names with slight variations in nomenclature .

Related Research Areas

- GPCR Profiling: One search result mentions a multi-task model (AiGPro) for profiling G protein-coupled receptors (GPCRs) for agonists and antagonists, which is relevant to understanding ligand-receptor interactions . While this doesn't directly involve the specified compound, it indicates a related area of research.

- Tryptophan-Kynurenine Metabolism: Another search result discusses the tryptophan (Trp)-kynurenine (KYN) metabolic pathway and its role in various diseases, including neurodegenerative disorders and cancer . The kynurenine pathway metabolites have dual pro-oxidant and antioxidant properties, which are important in understanding their roles in cellular processes. Kynurenine metabolites such as KYNA, act as modulators in the brain, particularly through their interactions with NMDA receptors .

- Mutagenic Chemicals: A list of mutagenic chemicals is mentioned in one of the search results . However, it is not clear if "this compound" is on this list.

- Synthesis of Chlorinated Compounds: One search result mentions the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) . This highlights research into the synthesis of chlorinated compounds, which may be relevant to the synthesis or study of the target compound.

Mechanism of Action

The mechanism of action of 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups, along with the pyrazole moiety, contribute to its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the quinoline core, pyrazole substituents, and functional groups. Below is a detailed comparison:

Quinoline Core Modifications

- 2-Chloro-7-methoxyquinoline derivatives: Replacing ethoxy with methoxy reduces steric hindrance but may decrease metabolic stability due to reduced electron-donating effects. Ethoxy groups generally enhance lipophilicity compared to methoxy .

- 3-Unsubstituted quinolines: Absence of the pyrazole ring diminishes interactions with hydrophobic binding pockets, often reducing biological activity in kinase inhibition assays .

Pyrazole Ring Modifications

- 1-(Methylsulfonyl)pyrazole vs. 1-H-pyrazole: Sulfonyl groups improve solubility and metabolic stability by resisting oxidative degradation. For example, 1-(methylsulfonyl)-3-arylpyrazoles show 20–30% higher aqueous solubility than non-sulfonated analogs .

- p-Tolyl vs.

Functional Group Impact on Activity

- Chloro vs. Fluoro at Quinoline 2-position: Chloro substituents provide stronger electron-withdrawing effects, influencing electronic distribution and binding affinity in enzyme inhibition. Fluorine, while smaller, may improve bioavailability due to reduced steric effects.

- Ethoxy vs. Hydroxy at Quinoline 7-position: Ethoxy groups reduce hydrogen-bonding capacity compared to hydroxy, altering target selectivity in antimicrobial assays .

Data Table: Key Properties of Selected Analogous Compounds

Biological Activity

2-Chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a compound belonging to the class of pyrazole derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 443.9 g/mol . The compound features a quinoline core substituted with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 2-chloro-7-ethoxy have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study indicated that derivatives with similar structures exhibited selectivity indices for COX-2 over COX-1, suggesting a favorable safety profile with minimal gastrointestinal side effects .

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-2 Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.01 | 344.56 |

| Compound B | 5.40 | - |

| 2-Chloro Derivative | TBD | TBD |

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial activity against various pathogens. Research indicates that structural modifications can enhance their effectiveness against bacteria and fungi. For example, derivatives with electron-withdrawing groups displayed improved antimicrobial properties compared to their parent compounds .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Anticancer Activity

In a recent study focusing on similar pyrazole compounds, it was found that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The precise mechanisms by which 2-chloro-7-ethoxy acts biologically are still under investigation. However, it is hypothesized that the compound may exert its effects through the inhibition of specific enzymes involved in inflammatory pathways and cancer cell proliferation. The presence of the methylsulfonyl group is believed to play a critical role in enhancing solubility and bioavailability, thus improving therapeutic efficacy .

Safety and Toxicity

Preliminary toxicity assessments indicate that derivatives similar to 2-chloro-7-ethoxy exhibit low acute toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg . This suggests a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the quinoline and pyrazole moieties in this compound?

- Methodology :

- The quinoline core is typically synthesized via electrophilic substitution to introduce chloro and ethoxy groups. The pyrazole ring is prepared separately, often through cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones. Coupling reactions (e.g., Suzuki or nucleophilic aromatic substitution) attach the pyrazole to the quinoline backbone .

- Example workflow:

Synthesize 2-chloro-7-ethoxyquinoline via Friedel-Crafts acylation followed by halogenation.

Prepare 1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole via cyclization of p-tolyl-substituted hydrazine with a diketone.

Couple the two fragments using Pd-catalyzed cross-coupling .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry. Key signals include the methylsulfonyl group (δ ~3.3 ppm for CH3) and quinoline aromatic protons (δ ~7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in dihydro-pyrazole ring conformation and substituent orientation .

- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) to assess purity (>95%) .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodology :

- Anticancer screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Antimicrobial testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the pyrazole-quinoline coupling step?

- Methodology :

- Catalyst screening : Test Pd(PPh3)4, Pd(OAc)2, or NiCl2 with ligands (e.g., XPhos) to enhance cross-coupling efficiency .

- Solvent effects : Compare DMF, THF, and toluene; microwave-assisted synthesis may reduce reaction time .

- Temperature gradients : Reflux (80–120°C) vs. room temperature, balancing activation energy and side reactions .

- Table : Example optimization results (hypothetical data):

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | DMF | 100 | 65 |

| NiCl2 | THF | 80 | 45 |

| Pd(OAc)2 | Toluene | 120 | 72 |

Q. What mechanistic insights explain the compound’s bioactivity against cancer cells?

- Methodology :

- Molecular docking : Simulate interactions with kinase domains (e.g., EGFR or Aurora B) using AutoDock Vina. The methylsulfonyl group may hydrogen-bond to catalytic lysine residues .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm programmed cell death induction .

- ROS detection : Fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for the dihydro-pyrazole ring?

- Methodology :

- Dynamic NMR : Variable-temperature NMR to detect ring puckering or conformational exchange broadening .

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate crystal structure .

- Hydrogen bonding analysis : Identify N–H⋯O/N interactions stabilizing the crystal lattice (e.g., using Mercury software) .

Q. What strategies address unexpected byproducts during synthesis (e.g., hydrazine derivatives)?

- Methodology :

- Reaction monitoring : In situ IR or LC-MS to detect intermediates (e.g., hydrazone formation) and adjust stoichiometry .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for hydrazines to prevent side reactions .

- Workup optimization : Quench reactions at lower temperatures and use selective extraction (e.g., pH-dependent solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.